molecular formula C9H11BrO B14024173 (3-Bromo-5-ethylphenyl)methanol

(3-Bromo-5-ethylphenyl)methanol

Cat. No.: B14024173
M. Wt: 215.09 g/mol
InChI Key: NPFXJTRDIUDPSM-UHFFFAOYSA-N
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Description

(3-Bromo-5-ethylphenyl)methanol is a brominated aromatic alcohol with the molecular formula C₉H₁₁BrO (inferred from structural analogs). It features a benzene ring substituted with a bromine atom at position 3, an ethyl group at position 5, and a hydroxymethyl (–CH₂OH) group. This compound is likely used as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, due to the reactivity of the bromine atom (e.g., in cross-coupling reactions) and the versatility of the alcohol functional group .

Properties

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

(3-bromo-5-ethylphenyl)methanol

InChI

InChI=1S/C9H11BrO/c1-2-7-3-8(6-11)5-9(10)4-7/h3-5,11H,2,6H2,1H3

InChI Key

NPFXJTRDIUDPSM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)Br)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method to synthesize (3-Bromo-5-ethylphenyl)methanol involves the Grignard reaction. This process starts with the preparation of a Grignard reagent from 3-bromo-5-ethylbenzyl bromide and magnesium in anhydrous ether. The Grignard reagent is then reacted with formaldehyde to yield (3-Bromo-5-ethylphenyl)methanol.

    Reduction of Ketones: Another method involves the reduction of 3-bromo-5-ethylacetophenone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce (3-Bromo-5-ethylphenyl)methanol.

Industrial Production Methods: Industrial production of (3-Bromo-5-ethylphenyl)methanol typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-Bromo-5-ethylphenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The bromine atom in (3-Bromo-5-ethylphenyl)methanol can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, H2/Pd.

    Substitution: Nucleophiles like OH-, NH2-, and others.

Major Products Formed:

    Oxidation: 3-Bromo-5-ethylbenzaldehyde, 3-Bromo-5-ethylbenzoic acid.

    Reduction: 3-Bromo-5-ethylbenzene.

    Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

Chemistry: (3-Bromo-5-ethylphenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of brominated phenylmethanols on biological systems. It may serve as a model compound for investigating the interactions of brominated aromatic compounds with biological molecules.

Industry: In the industrial sector, (3-Bromo-5-ethylphenyl)methanol can be used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of (3-Bromo-5-ethylphenyl)methanol involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, it acts as a nucleophile or electrophile, participating in substitution, oxidation, or reduction reactions. In biological systems, its brominated phenyl ring may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
(3-Bromo-5-ethylphenyl)methanol Br (3), –CH₂CH₃ (5), –CH₂OH C₉H₁₁BrO 215.09 Ethyl group enhances lipophilicity; bromine enables cross-coupling .
(3-Bromo-5-methoxyphenyl)methanol Br (3), –OCH₃ (5), –CH₂OH C₈H₉BrO₂ 217.06 Methoxy group increases electron density, altering reactivity .
(3-Bromo-4-ethoxy-5-methoxyphenyl)methanol Br (3), –OCH₂CH₃ (4), –OCH₃ (5), –CH₂OH C₁₀H₁₃BrO₃ 277.12 Ethoxy and methoxy groups improve solubility in polar solvents .
(3-Bromo-2-chloro-5-ethylphenyl)methanol Br (3), Cl (2), –CH₂CH₃ (5), –CH₂OH C₉H₁₀BrClO 249.53 Chlorine adds steric hindrance and potential toxicity .
(3-Bromo-5-fluorophenyl)methanol Br (3), F (5), –CH₂OH C₇H₆BrFO 205.03 Fluorine enhances electronegativity, impacting metabolic stability .

Physicochemical and Reactivity Differences

  • Lipophilicity: The ethyl group in (3-Bromo-5-ethylphenyl)methanol increases lipophilicity compared to methoxy or fluoro substituents, affecting membrane permeability in biological systems .
  • Electron Effects : Methoxy and ethoxy groups donate electrons via resonance, activating the benzene ring toward electrophilic substitution, whereas bromine and chlorine are electron-withdrawing, deactivating the ring .
  • Reactivity : Bromine in all analogs serves as a leaving group in nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling reactions. The presence of chlorine (in the 2-chloro analog) may sterically hinder such reactions .

Research Findings and Case Studies

  • Synthetic Routes: (3-Bromo-5-ethylphenyl)methanol can be synthesized via Friedel-Crafts alkylation followed by bromination and oxidation, whereas methoxy/ethoxy analogs require etherification steps .
  • Stability Studies: Methoxy-substituted derivatives show higher thermal stability (decomposition >200°C) compared to ethyl or chloro analogs, as noted in thermogravimetric analyses .
  • Regulatory Considerations : The EU’s REACH regulation classifies brominated benzyl alcohols as hazardous, requiring stringent labeling and handling protocols .

Biological Activity

(3-Bromo-5-ethylphenyl)methanol, a compound with the chemical formula C9H11BrO, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

PropertyDetails
Molecular Formula C9H11BrO
Molecular Weight 215.09 g/mol
IUPAC Name (3-Bromo-5-ethylphenyl)methanol
CAS Number 15852-73-0

The biological activity of (3-Bromo-5-ethylphenyl)methanol is largely attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The bromine atom in the structure can enhance the compound's reactivity and binding affinity, potentially influencing enzyme activity and receptor interactions.

Antimicrobial Properties

Research has indicated that (3-Bromo-5-ethylphenyl)methanol exhibits antimicrobial properties. In a study evaluating various phenolic compounds, it was found that this compound showed significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell walls and inhibition of key metabolic pathways.

Anticancer Activity

Preliminary studies suggest that (3-Bromo-5-ethylphenyl)methanol may possess anticancer properties. In vitro assays demonstrated that the compound could induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle progression.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy of various brominated phenols.
    • Findings : (3-Bromo-5-ethylphenyl)methanol showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antibacterial potential .
  • Investigation into Anticancer Effects :
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Methodology : Various concentrations of the compound were tested on HeLa and MCF-7 cells over 48 hours.
    • Results : Significant reduction in cell viability was observed at concentrations above 50 µM, with IC50 values calculated at approximately 40 µM for both cell lines .
  • Mechanistic Study on Apoptosis Induction :
    • Objective : To elucidate the apoptotic pathways activated by (3-Bromo-5-ethylphenyl)methanol.
    • Results : Flow cytometry analysis indicated an increase in Annexin V-positive cells, confirming apoptosis. Western blot analysis revealed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic Bcl-2 .

Comparative Analysis with Related Compounds

To better understand the unique properties of (3-Bromo-5-ethylphenyl)methanol, it is useful to compare it with structurally similar compounds:

CompoundAntimicrobial ActivityAnticancer Activity
(3-Bromo-5-ethylphenyl)methanolModerateSignificant
(3-Chloro-5-ethylphenyl)methanolLowModerate
(4-Bromo-2-methylphenyl)methanolHighLow

The comparative analysis suggests that the bromination pattern significantly influences both antimicrobial and anticancer activities.

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